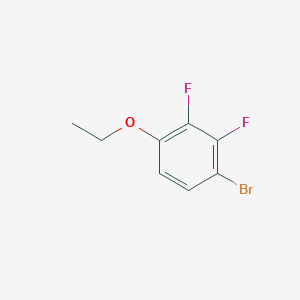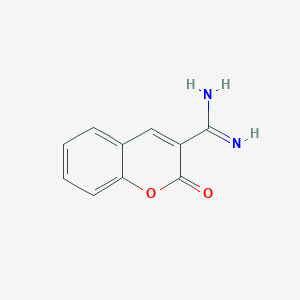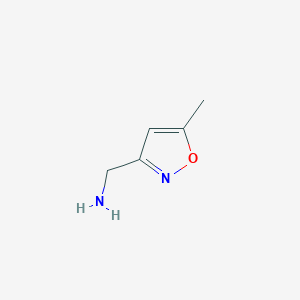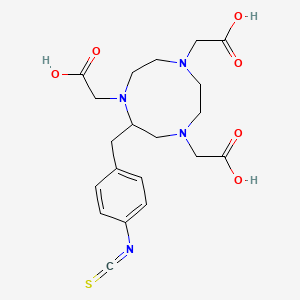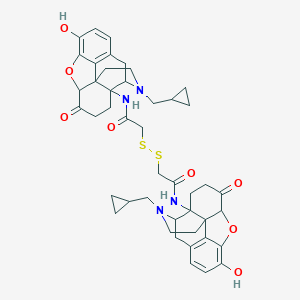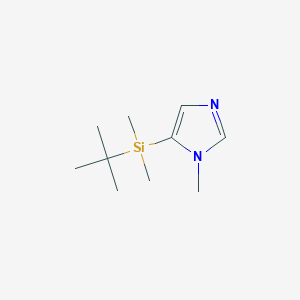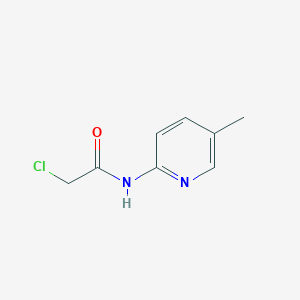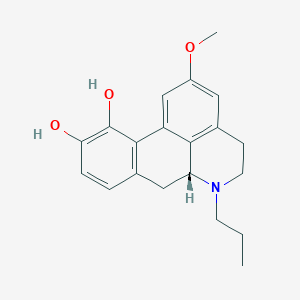
2-Methoxy-N-n-propylnorapomorphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-N-n-propylnorapomorphine (MPN) is a chemical compound that belongs to the class of dopamine agonists. It is a derivative of apomorphine, which is a non-selective dopamine agonist. MPN has been synthesized by several methods, and it has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
2-Methoxy-N-n-propylnorapomorphine has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the role of dopamine receptors in the central nervous system. 2-Methoxy-N-n-propylnorapomorphine has been shown to selectively activate D2 dopamine receptors, which are involved in the regulation of motor function, reward, and cognition. 2-Methoxy-N-n-propylnorapomorphine has also been used to study the effects of dopamine receptor activation on synaptic plasticity, neuronal excitability, and gene expression.
Mécanisme D'action
2-Methoxy-N-n-propylnorapomorphine acts as a selective agonist of D2 dopamine receptors. It binds to the receptor and activates the downstream signaling pathways, leading to the activation of intracellular enzymes and ion channels. The activation of D2 receptors by 2-Methoxy-N-n-propylnorapomorphine results in the inhibition of adenylyl cyclase and the reduction of cyclic AMP levels. This leads to the modulation of neurotransmitter release and the regulation of neuronal excitability.
Effets Biochimiques Et Physiologiques
2-Methoxy-N-n-propylnorapomorphine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum and the prefrontal cortex, leading to the improvement of motor function and cognitive performance. 2-Methoxy-N-n-propylnorapomorphine has also been shown to increase the phosphorylation of extracellular signal-regulated kinases (ERKs) in the striatum, which is involved in the regulation of synaptic plasticity. 2-Methoxy-N-n-propylnorapomorphine has also been shown to increase the expression of the immediate early gene c-fos in the striatum, which is involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-N-n-propylnorapomorphine has several advantages for lab experiments. It is a selective agonist of D2 dopamine receptors, which allows for the investigation of the specific role of these receptors in various physiological and behavioral processes. 2-Methoxy-N-n-propylnorapomorphine has also been shown to have a long half-life, which allows for sustained activation of D2 receptors. However, 2-Methoxy-N-n-propylnorapomorphine has some limitations for lab experiments. It has been shown to have off-target effects on other dopamine receptor subtypes, which may complicate the interpretation of results. 2-Methoxy-N-n-propylnorapomorphine has also been shown to have some toxicity in vitro, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-Methoxy-N-n-propylnorapomorphine. One direction is the investigation of the role of D2 receptors in the regulation of synaptic plasticity and learning and memory. Another direction is the investigation of the potential therapeutic applications of 2-Methoxy-N-n-propylnorapomorphine in the treatment of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. Additionally, the development of new selective agonists of D2 receptors with improved pharmacological properties may lead to the discovery of new therapeutic agents for these disorders.
Conclusion:
In conclusion, 2-Methoxy-N-n-propylnorapomorphine is a selective agonist of D2 dopamine receptors that has been extensively studied for its potential applications in scientific research. It has been synthesized by several methods, and it has been shown to have several biochemical and physiological effects. 2-Methoxy-N-n-propylnorapomorphine has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 2-Methoxy-N-n-propylnorapomorphine, including the investigation of its role in synaptic plasticity and the development of new selective agonists of D2 receptors.
Méthodes De Synthèse
2-Methoxy-N-n-propylnorapomorphine can be synthesized by several methods, including the reaction of apomorphine with n-propylamine and sodium hydride, the reaction of apomorphine with n-propylamine and boron trifluoride etherate, and the reaction of apomorphine with n-propylamine and trifluoroacetic acid. The yield of 2-Methoxy-N-n-propylnorapomorphine varies depending on the synthesis method used.
Propriétés
Numéro CAS |
126874-82-6 |
|---|---|
Nom du produit |
2-Methoxy-N-n-propylnorapomorphine |
Formule moléculaire |
C20H23NO3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
(6aR)-2-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C20H23NO3/c1-3-7-21-8-6-13-9-14(24-2)11-15-18(13)16(21)10-12-4-5-17(22)20(23)19(12)15/h4-5,9,11,16,22-23H,3,6-8,10H2,1-2H3/t16-/m1/s1 |
Clé InChI |
WNNMRMNAGNMVEW-MRXNPFEDSA-N |
SMILES isomérique |
CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
SMILES canonique |
CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
Autres numéros CAS |
126874-82-6 |
Synonymes |
2-methoxy-N-n-propylnorapomorphine 2-MNPNA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)
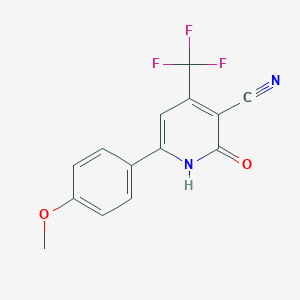
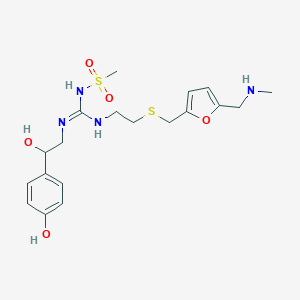
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)
